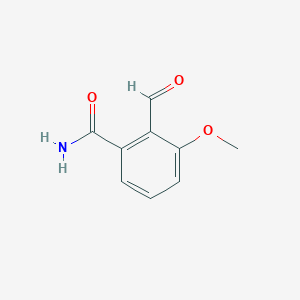
4-(4-Bromo-3-chlorophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-3-chlorophenyl)butanoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which is attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-chlorophenyl)butanoic acid typically involves the following steps:
-
Halogenation of Phenyl Ring: : The starting material, 4-chlorophenylbutanoic acid, undergoes bromination. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(4-Bromo-3-chlorophenyl)butanoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
-
Reduction Reactions: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Oxidation Reactions: : The phenyl ring can be oxidized to introduce additional functional groups. For example, oxidation with potassium permanganate (KMnO4) can yield a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: Derivatives with various functional groups replacing bromine or chlorine.
Reduction: 4-(4-Bromo-3-chlorophenyl)butanol.
Oxidation: this compound derivatives with additional carboxyl groups.
科学的研究の応用
4-(4-Bromo-3-chlorophenyl)butanoic acid has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Materials Science: : It is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
-
Biological Studies: : Researchers study its effects on biological systems to understand its mechanism of action and potential as a drug candidate.
作用機序
The mechanism by which 4-(4-Bromo-3-chlorophenyl)butanoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)butanoic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-(3-Chlorophenyl)butanoic acid:
4-(4-Chlorophenyl)butanoic acid: Lacks the bromine atom, which can influence its reactivity and use in synthesis.
Uniqueness
4-(4-Bromo-3-chlorophenyl)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and provide distinct properties compared to its mono-halogenated counterparts. The combination of these halogens can also influence its biological activity, making it a valuable compound for research and development.
特性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC名 |
4-(4-bromo-3-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChIキー |
VUUKRWNKEYTZMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCC(=O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


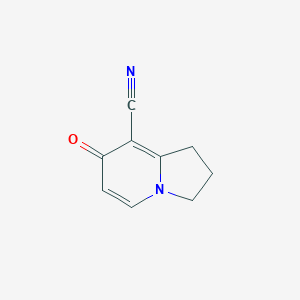
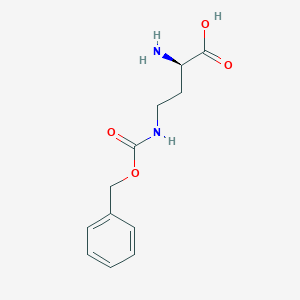
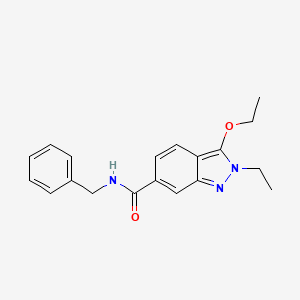

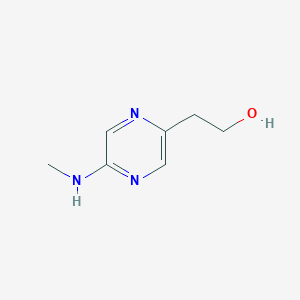
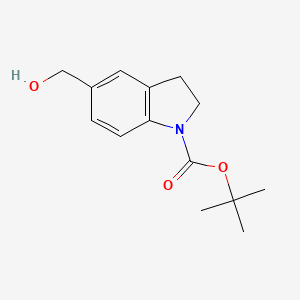
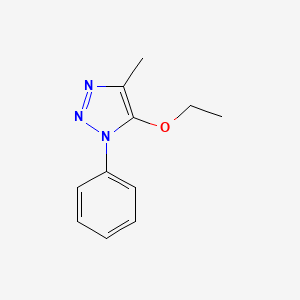

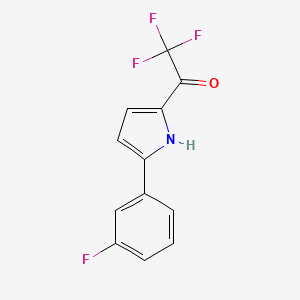
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

